1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine
Description
Chemical Name: 1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine
Molecular Formula: C₁₁H₂₀N₄O₂S
Molecular Weight: 272.37 g/mol
CAS Number: 1019006-31-5
Purity: 95%
Structural Features:
- A piperidin-4-amine core linked via a sulfonyl group to a substituted pyrazole ring (1-ethyl and 5-methyl groups on the pyrazole).
- Applications:
- Primarily used as a building block in medicinal chemistry for synthesizing bioactive molecules. CymitQuimica lists it as a commercial product with pricing tiers (e.g., 50 mg for €542, 500 mg for €1,488) .
Properties
IUPAC Name |
1-(1-ethyl-5-methylpyrazol-4-yl)sulfonylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S/c1-3-15-9(2)11(8-13-15)18(16,17)14-6-4-10(12)5-7-14/h8,10H,3-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYCBRUEQLPRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)N2CCC(CC2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301175021 | |
| Record name | 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301175021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019006-31-5 | |
| Record name | 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019006-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301175021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have a broad range of biological activities and are key structural motifs in several drugs currently on the market.
Mode of Action
Pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines. The compound may interact with its targets, leading to changes at the molecular level that result in its biological activity.
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
For instance, it’s known that pyrazole derivatives are generally soluble in polar solvents.
Biological Activity
1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is essential for exploring its applications in drug development.
- Chemical Name : this compound
- CAS Number : 1019006-31-5
- Molecular Formula : C12H19N3O4S
- Molecular Weight : 301.36 g/mol
The biological activity of this compound can be attributed to its structural features, particularly the pyrazole ring, which is known for its diverse pharmacological properties. Pyrazole derivatives have been associated with several mechanisms, including:
- Antitumor Activity : Pyrazole derivatives exhibit inhibitory effects on various cancer cell lines by targeting specific kinases involved in cancer progression, such as BRAF(V600E) and EGFR .
- Antimicrobial Activity : Some studies have shown that pyrazole derivatives can inhibit the growth of bacteria and fungi. For instance, derivatives similar to this compound displayed significant antimicrobial activity with low minimum inhibitory concentration (MIC) values .
Antitumor Activity
Recent studies have highlighted the effectiveness of pyrazole derivatives in cancer treatment. For example:
- A study tested several pyrazole compounds against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating that certain derivatives exhibited synergistic effects when combined with doxorubicin, enhancing cytotoxicity .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays:
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 7b | 0.22 | Bactericidal |
| 10 | 0.25 | Fungicidal |
In vitro studies indicated that this compound could effectively inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in bacterial resistance .
Case Study 1: Anticancer Efficacy
In a controlled study, researchers evaluated the anticancer properties of a similar pyrazole derivative (compound 7b) on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 0.5 μM, suggesting potent anticancer activity.
Case Study 2: Antimicrobial Resistance
Another study focused on the antimicrobial properties of pyrazole derivatives against resistant strains of bacteria. The results revealed that compounds similar to this compound could overcome resistance mechanisms, providing a new avenue for treating infections caused by resistant pathogens.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related piperidin-4-amine derivatives and sulfonyl-linked pyrazole analogs. Key differences in substituents, molecular properties, and inferred biological relevance are highlighted below.
Table 1: Structural and Physicochemical Comparisons
Key Insights from Structural Variations :
Substituent Effects on Lipophilicity: The 5-methyl group in the target compound increases steric bulk compared to the 1-ethyl-only analog (258.34 vs. The trimethyl-pyrazole analog (272.37 MW) shares the same molecular weight as the target but with a different substitution pattern, which may alter target binding or solubility .
Functional Group Modifications: Replacing the amine with a carboxylic acid (piperidine-3-carboxylic acid derivative) introduces a polar group, likely improving water solubility but reducing blood-brain barrier penetration .
Commercial and Synthetic Relevance: The target compound’s higher price compared to simpler analogs (e.g., ZX-AC004800) reflects its structural complexity and utility in drug discovery pipelines .
Research Findings and Inferred Activity
- Sulfonyl Linkers : Enhance hydrogen-bonding capacity, often critical for enzyme active-site interactions (e.g., kinase ATP-binding pockets) .
- Pyrazole Substitutions : Methyl and ethyl groups balance lipophilicity and metabolic stability. For example, the 5-methyl group may reduce oxidative metabolism compared to unsubstituted pyrazoles .
- Piperidine Amine Core : A common pharmacophore in bioactive molecules (e.g., antihistamines, antipsychotics), suggesting versatility in scaffold optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
